2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid is a complex organic compound with significant implications in pharmacology, particularly as a potential therapeutic agent. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, including anticancer properties and inhibition of specific tyrosine kinases. The compound's structural complexity arises from the integration of a quinazoline moiety with an acetic acid functional group, enhancing its solubility and bioavailability.
The compound is documented in various scientific literature and patents related to quinazoline derivatives, particularly those focusing on their synthesis and biological applications. Notably, patents such as EP1971601B1 and US5747498A detail methods for synthesizing related compounds and their therapeutic uses in treating hyperproliferative diseases like cancer .
This compound can be classified under several categories:
The synthesis of 2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid typically involves multiple steps, including the formation of the quinazoline core followed by the introduction of substituents.
Recent advancements have introduced more sustainable methods, utilizing catalysts like copper(II) in biomass-derived solvents for synthesizing quinazoline derivatives efficiently .
The molecular formula of 2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid is . The structure features:
The compound has a molecular weight of approximately 429.45 g/mol. Its structural representation can be detailed through computational modeling or crystallography for precise spatial orientation of its functional groups .
The compound can undergo various chemical reactions typical for quinazolines:
These reactions are often facilitated by specific catalysts or conditions that promote reactivity without compromising the integrity of the quinazoline core .
The mechanism of action for 2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid primarily involves:
In vitro studies have shown that compounds within this class can significantly reduce cell viability in cancer cell lines, demonstrating their potential as effective anticancer agents .
Relevant data indicates that the compound exhibits good thermal stability up to 200°C before decomposition occurs .
2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid has significant applications in:
The compound 2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid follows systematic IUPAC naming conventions for quinazoline derivatives. The parent heterocycle is quinazoline, substituted at positions 6 and 7 with 2-methoxyethoxy groups. The 4-amino group is linked to the meta-carbon (C3) of a phenyl ring, which carries an acetic acid moiety at its benzylic position. This nomenclature explicitly defines:
Regulatory identifiers include:
COCCOC1=CC2=C(NC3C=C(CC(=O)O)C=CC=3)N=CN=C2C=C1OCCOC
[2]. WYPNJRWSAMNEIY-UHFFFAOYSA-N
[2]. These identifiers confirm its role as the carboxylic acid metabolite of the epidermal growth factor receptor (EGFR) inhibitor erlotinib, arising from oxidative dealkylation of its ethynyl side chain [4].
The molecular formula C₂₂H₂₅N₃O₆ (molecular weight: 427.46 g/mol) reflects the integration of a quinazoline pharmacophore with a phenylacetic acid side chain. Key mass contributions arise from:
Table 1: Comparative Molecular Weights of Quinazoline Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Distinction |
---|---|---|---|
Target Compound | C₂₂H₂₅N₃O₆ | 427.46 | 3-(Carboxymethyl)anilino side chain |
Erlotinib (Parent Drug) | C₂₂H₂₃N₃O₄ | 393.44 | Ethynylphenyl side chain |
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | C₁₄H₁₇ClN₂O₄ | 312.75 | Chlorine at C4 (key synthetic intermediate) [8] |
Gefitinib | C₂₂H₂₄ClFN₄O₃ | 446.90 | Chlorofluoroaniline substituent |
Compared to erlotinib (C₂₂H₂₃N₃O₄, 393.44 g/mol), the target compound exhibits a 34.02 g/mol increase due to the replacement of the ethynyl group (–C≡CH) with a carboxylic acid (–CH₂COOH). This modification enhances hydrophilicity, impacting pharmacokinetics as evidenced by its role as a major circulating metabolite [4]. The molecular weight is consistent with related bioactive quinazolines, which typically range between 350–500 g/mol, aligning with Lipinski’s rules for drug-like properties [3].
NMR Spectroscopy:While explicit spectra for the target compound are not fully detailed in the search results, its structural analogs provide inferential data. Key predicted signals based on erlotinib-like scaffolds include [2] [3]:
Infrared Spectroscopy:Critical IR absorptions (KBr pellet) confirm functional groups [2] [6]:
Table 2: Key IR Assignments
Absorption (cm⁻¹) | Assignment | Functional Group |
---|---|---|
3251 ± 4 | N–H stretch | Secondary amine |
1700–1725 | C=O stretch | Carboxylic acid |
1576, 1619 | C=N/C=C stretch | Quinazoline ring |
1131, 1218 | Asymmetric C–O–C stretch | Alkyl ethers |
772, 851 | C–H bending | Aromatic rings |
Mass Spectrometry:High-resolution ESI-MS would exhibit a [M+H]⁺ peak at m/z 428.46, with fragmentation pathways including:
While direct X-ray crystallographic data for 2-(3-((6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)acetic acid is absent in the provided sources, insights can be drawn from related erlotinib polymorphs [6]:
The target compound likely adopts similar packing motifs:
Predicted unit cell parameters (based on erlotinib Form II):
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: